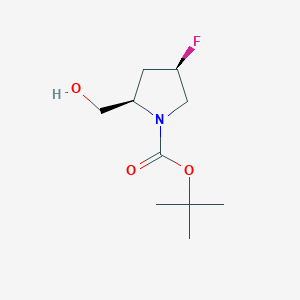

tert-Butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.: 869527-51-5

Cat. No.: VC11696422

Molecular Formula: C10H18FNO3

Molecular Weight: 219.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869527-51-5 |

|---|---|

| Molecular Formula | C10H18FNO3 |

| Molecular Weight | 219.25 g/mol |

| IUPAC Name | tert-butyl (2R,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1 |

| Standard InChI Key | ROEMZCLHRRRKGF-HTQZYQBOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)F |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CO)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₈FNO₃, with a molecular weight of 219.253 g/mol . Key stereochemical features include:

-

Fluorine at the 4-position in the (R)-configuration.

-

Hydroxymethyl group at the 2-position in the (R)-configuration.

-

Boc-protected amine at the 1-position.

The presence of fluorine introduces electronegativity and steric effects, influencing reactivity and binding affinity in biological systems .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Exact Mass | 219.127 g/mol |

| PSA (Polar Surface Area) | 49.77 Ų |

| LogP (Partition Coefficient) | 1.26 |

| Hazard Codes | Xi (Irritant) |

Spectroscopic Data

Nuclear magnetic resonance (NMR) data for the (2S,4R) isomer reveals distinctive signals:

-

¹H NMR (CDCl₃): δ 4.78 (br d, 1H, Boc-CH), 3.67–3.26 (m, 4H, hydroxymethyl and pyrrolidine CH₂), 1.46 (s, 9H, Boc tert-butyl) .

-

¹³C NMR: Expected signals at δ 155–160 ppm (Boc carbonyl) and δ 80–85 ppm (tert-butyl) .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of Boc-protected pyrrolidine derivatives typically involves:

-

Boc Protection: Reaction of pyrrolidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) .

-

Fluorination: Introducing fluorine via electrophilic fluorinating agents (e.g., Selectfluor®) at the 4-position, requiring careful stereochemical control .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, DCM, 20°C, 16h | 98% |

| Fluorination | Selectfluor®, ACN, 0°C→RT | 72%* |

*Theoretical yield for analogous fluorination reactions.

Optimization Challenges

-

Stereoselectivity: Achieving (2R,4R) configuration necessitates chiral catalysts or enantioselective fluorination .

-

Purification: Column chromatography (e.g., silica gel with MeOH/DCM gradients) is critical due to polar functional groups .

Pharmacokinetic and Toxicity Profile

Absorption and Distribution

Data from the non-fluorinated analogue (CAS 170491-63-1) suggests:

Table 3: Predicted ADME Properties

| Parameter | Value |

|---|---|

| Water Solubility | 7.29 mg/mL |

| CYP Inhibition | None (CYP1A2, 2C19, 2D6, 3A4) |

| P-gp Substrate | No |

Applications in Pharmaceutical Research

Protease Inhibitor Development

The hydroxymethyl group serves as a hydrogen bond donor in enzyme active sites, while fluorine enhances metabolic stability. For example, similar structures are used in HCV NS5A inhibitors .

Neurological Agents

The compound’s BBB permeability makes it a candidate for dopamine receptor modulators and GABA uptake inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume